

AZD5597 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZD5597

Cat. No.: B10789124

[Get Quote](#)

An In-depth Technical Guide to AZD5597

AZD5597 is a potent, intravenously administered imidazole pyrimidine amide inhibitor of cyclin-dependent kinases (CDKs).[1] Developed by AstraZeneca, this compound has demonstrated significant anti-proliferative effects in various cancer cell lines, positioning it as a compound of interest for oncology research.[2][3] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Identifiers

AZD5597 is characterized by a core imidazole pyrimidine structure linked to an amide group. The chemical identity of **AZD5597** is well-defined by its various nomenclature and registration numbers.

Identifier	Value
IUPAC Name	(S)-(4-((5-fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone[4]
CAS Number	924641-59-8[4][5][6]
Chemical Formula	C ₂₃ H ₂₈ FN ₇ O[2][4][5]
Molecular Weight	437.51 g/mol [4]
SMILES	<chem>CC(N1C(C2=NC(NC3=CC=C(C=C3)C(N4C--INVALID-LINK--NC)=O)=NC=C2F)=CN=C1C)C</chem> [7]
InChI Key	NTSDIJMNXYJJNG-SFHVURJKSA-N[2][4]

Physicochemical Properties

AZD5597 possesses favorable physicochemical properties for a drug candidate, including stability and solubility in relevant solvents for research purposes.[1][3]

Property	Value
Appearance	Solid powder[2][4]
Purity	≥98%[2][4][5]
Solubility	Soluble in DMSO, Methanol, Ethanol.[2][5][8][9] Insoluble in water.[4]
Boiling Point	679.0 ± 65.0 °C at 760 mmHg[2]
Density	1.32 ± 0.1 g/cm ³ [2]
Storage Conditions	Short term (days to weeks) at 0 - 4°C. Long term (months to years) at -20°C.[4][5]

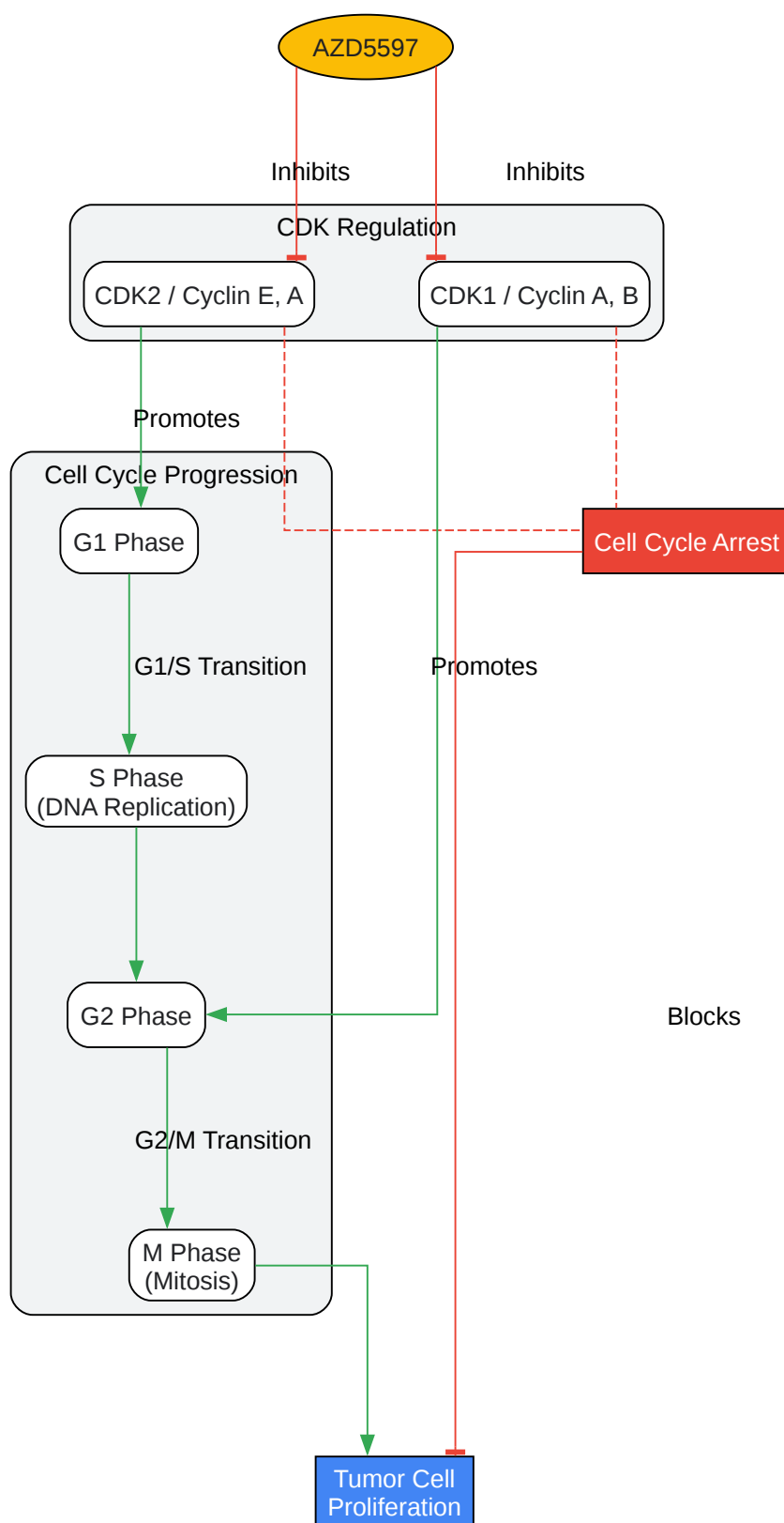
Pharmacological Profile

AZD5597 is a highly potent inhibitor of key cell cycle regulators, demonstrating efficacy both in vitro and in vivo.

Parameter	Value
Mechanism of Action	Inhibitor of Cyclin-Dependent Kinases (CDKs)[1][8]
Biological Targets	CDK1, CDK2[5][7][8]
IC ₅₀ (CDK1)	2 nM[5][7][8]
IC ₅₀ (CDK2)	2 nM[5][7][8]
In Vitro Activity	Inhibits LoVo human colon cancer cell proliferation with an IC ₅₀ of 0.039 μM.[5][7]
In Vivo Activity	At 15 mg/kg (intraperitoneal injection), it reduced tumor volume by 55% in a mouse model of colon adenocarcinoma (SW620 xenograft).[5][7]

Signaling Pathway

AZD5597 primarily targets CDK1 and CDK2, essential kinases that regulate cell cycle progression. By inhibiting these proteins, **AZD5597** disrupts the cell division cycle, leading to an arrest in cell proliferation, a critical mechanism in cancer therapy.[3][6][10]



[Click to download full resolution via product page](#)

Caption: Mechanism of **AZD5597** action on the cell cycle.

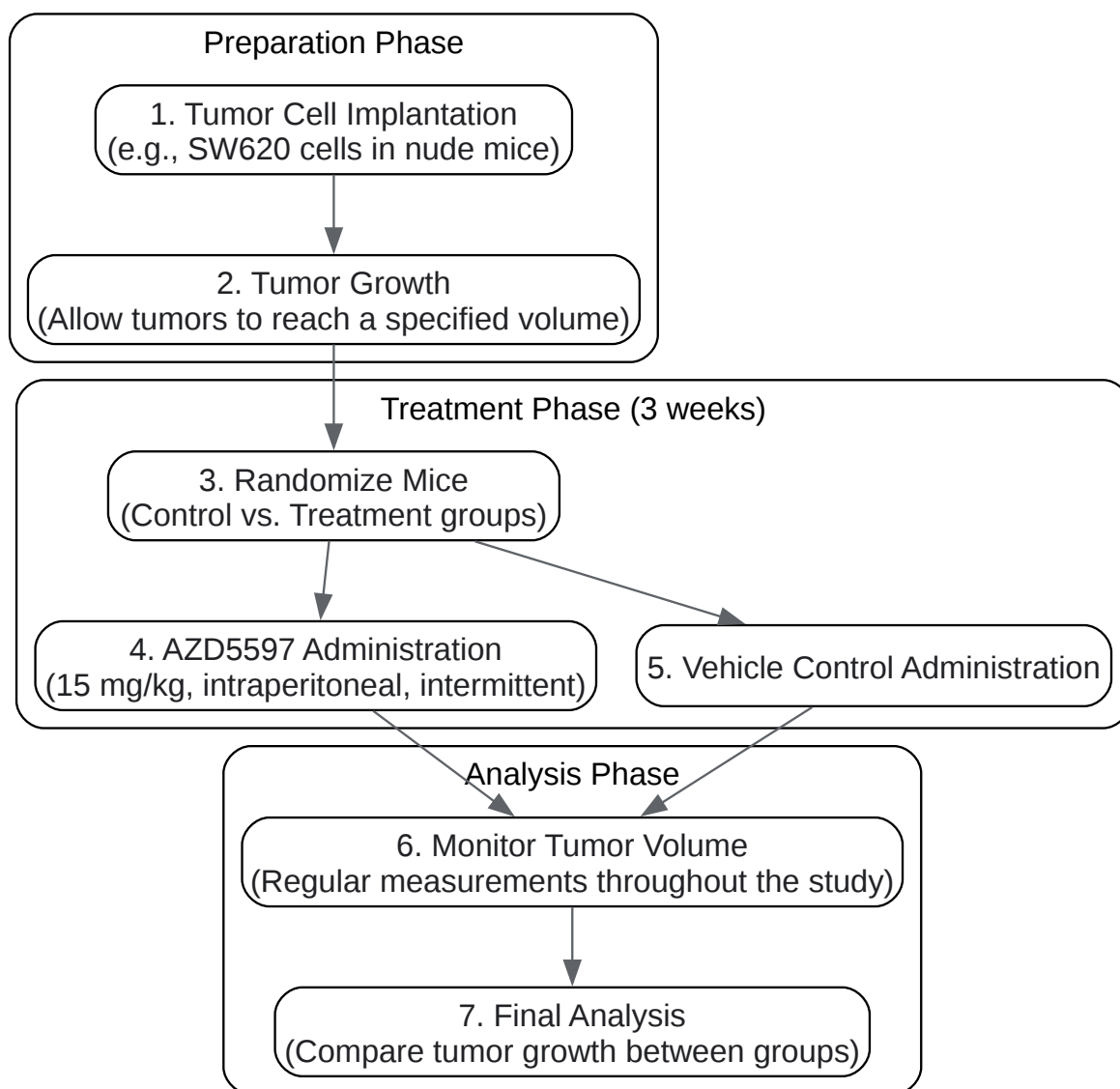
Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline key experimental procedures cited for **AZD5597**.

This assay measures the proliferation of cells by quantifying the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA.

- **Cell Culture:** LoVo cells are cultured in appropriate media and seeded into 96-well plates.
- **Compound Treatment:** Cells are treated with varying concentrations of **AZD5597** for 48 hours.^[7]
- **BrdU Labeling:** BrdU is added to the wells for a specified incubation period to allow for its incorporation into the DNA of proliferating cells.
- **Detection:** Cells are fixed, and the DNA is denatured. A specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added.
- **Quantification:** A substrate is added, which is converted by the enzyme into a colored product. The absorbance is measured using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

This protocol describes the assessment of **AZD5597**'s anti-tumor activity in a mouse xenograft model.



[Click to download full resolution via product page](#)

Caption: Workflow for an in vivo anti-tumor efficacy study.

Formulation for In Vivo Administration:

Several protocols are available for dissolving **AZD5597** for in vivo use. A common formulation is:

- 10% DMSO
- 40% PEG300
- 5% Tween-80
- 45% Saline

Preparation Method:

- Dissolve **AZD5597** in DMSO to create a stock solution.
- Sequentially add PEG300, Tween-80, and finally saline, ensuring the solution is clear after each addition. Sonication or gentle heating can be used to aid dissolution.[7] The final solution should be prepared fresh for use on the same day.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The discovery of AZD5597, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bocsci.com [bocsci.com]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. AZD-5597 - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AZD 5597 |CAS:924641-59-8 Probechem Biochemicals [probechem.com]
- 9. AZD-5597 | CAS 924641-59-8 | Sun-shinechem [sun-shinechem.com]

- 10. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD5597 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10789124#azd5597-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com